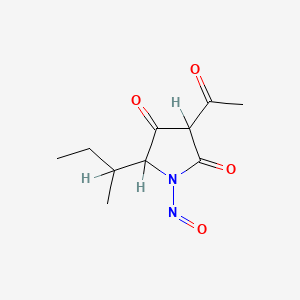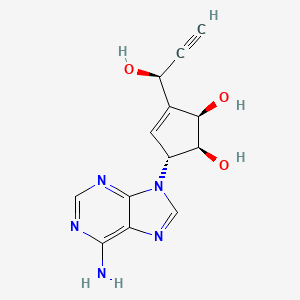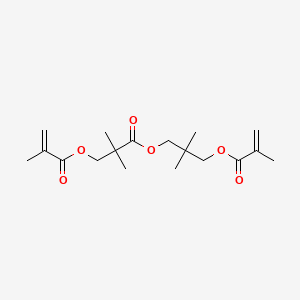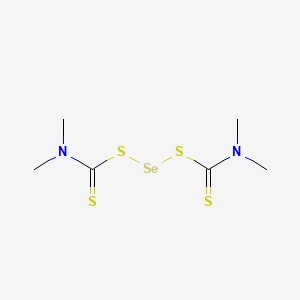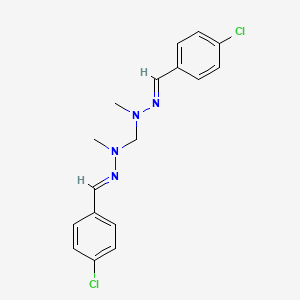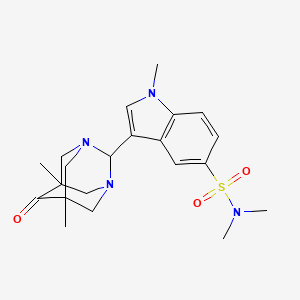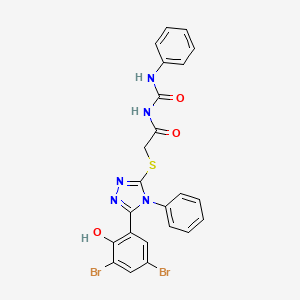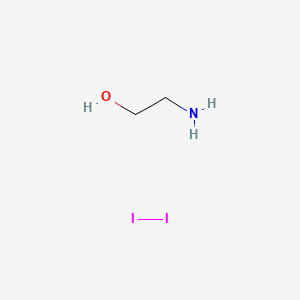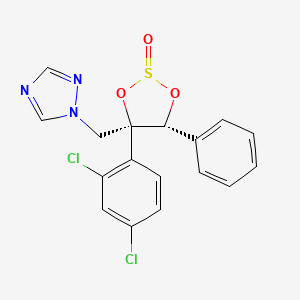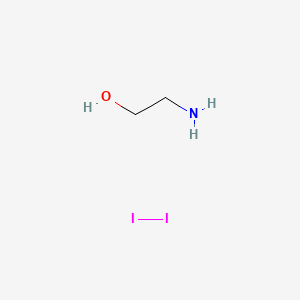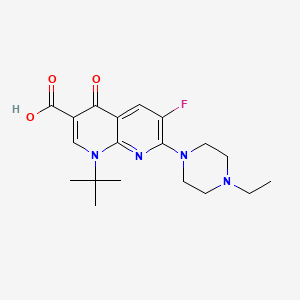
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic organic compound that belongs to the class of naphthyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. The starting materials often include naphthyridine derivatives, which undergo various chemical transformations such as alkylation, fluorination, and piperazine ring formation. Common reagents used in these reactions include alkyl halides, fluorinating agents, and piperazine derivatives. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. Industrial methods may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives.
科学的研究の応用
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable tool in synthetic organic chemistry.
Biology: Researchers investigate the compound’s biological activities, such as its potential as an antimicrobial or anticancer agent.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: The compound’s chemical stability and reactivity make it useful in industrial applications, such as the development of new materials or chemical processes.
作用機序
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death.
類似化合物との比較
Similar Compounds
1,8-Naphthyridine-3-carboxylic acid derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Fluoroquinolones: A class of antibiotics that includes compounds with similar structural features and mechanisms of action.
Piperazine derivatives: Compounds containing the piperazine ring, which is a common structural motif in many biologically active molecules.
Uniqueness
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- stands out due to its unique combination of structural features, such as the presence of the naphthyridine core, the piperazine ring, and the fluorine atom. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
182869-01-8 |
|---|---|
分子式 |
C19H25FN4O3 |
分子量 |
376.4 g/mol |
IUPAC名 |
1-tert-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H25FN4O3/c1-5-22-6-8-23(9-7-22)17-14(20)10-12-15(25)13(18(26)27)11-24(16(12)21-17)19(2,3)4/h10-11H,5-9H2,1-4H3,(H,26,27) |
InChIキー |
OVHAOWSQROVGGI-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



